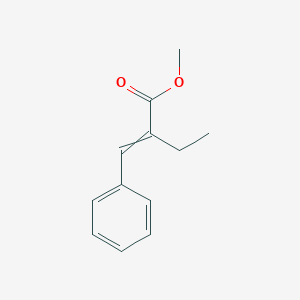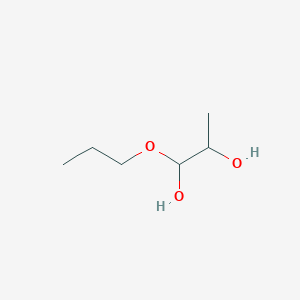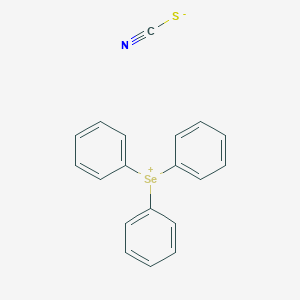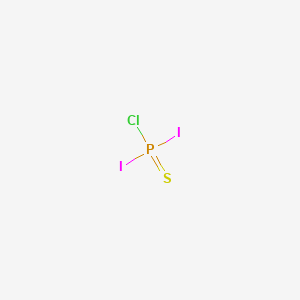
7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of a bromine atom at the 7th position and a phenyl group at the 3rd position of the benzothiadiazine ring. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine typically involves the cyclization of appropriately substituted N-acetyl-N-arylbenzothiohydrazides. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process . For instance, the reaction can be carried out in the presence of hydrochloric acid or sodium hydroxide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at positions 6 and 8 of the benzothiadiazine ring.
Nucleophilic Substitution: The bromine atom at the 7th position can be replaced by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized at position 4 to form the corresponding sulfone.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
Electrophilic Substitution: Products with additional substituents at positions 6 and 8.
Nucleophilic Substitution: Products with different substituents replacing the bromine atom at position 7.
Oxidation: The corresponding sulfone derivative.
Aplicaciones Científicas De Investigación
7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Studied for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s bromine and phenyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Chlorothiazide: A diuretic and antihypertensive agent with a similar benzothiadiazine scaffold.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine structure, widely used in the treatment of hypertension.
Elobixibat hydrate: A bile acid transport inhibitor with a benzothiazepine structure.
Uniqueness
7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine is unique due to the presence of the bromine atom at the 7th position and the phenyl group at the 3rd position. These substituents contribute to its distinct pharmacological properties and make it a valuable compound for scientific research and drug development .
Propiedades
Número CAS |
62672-35-9 |
|---|---|
Fórmula molecular |
C13H9BrN2S |
Peso molecular |
305.19 g/mol |
Nombre IUPAC |
7-bromo-3-phenyl-1H-4,1,2-benzothiadiazine |
InChI |
InChI=1S/C13H9BrN2S/c14-10-6-7-12-11(8-10)15-16-13(17-12)9-4-2-1-3-5-9/h1-8,15H |
Clave InChI |
AUUGUQCAWMKBPK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC3=C(S2)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)
![2-Methyl-1-[3-(2-methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14510250.png)
![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)




![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)






